MAO-B Isoform Selectivity
Piloquinone derivative 1 (4,7-dihydroxy-3-methyl-2-(4-methyl-1-oxopentyl)-6H-dibenzo[b,d]pyran-6-one) potently inhibits human recombinant MAO-B with an IC50 of 1.21 µM, which is approximately 5.35-fold selective over MAO-A (IC50 = 6.47 µM) [1]. This inhibitory potency is comparable to the clinically used MAO-B inhibitor selegiline, which has a reported IC50 of ~0.5-1 µM for MAO-B [2]. Piloquinone's activity is fully reversible, with no time-dependent inhibition and near-complete recovery upon dilution, indicating a competitive mechanism (Ki = 0.248 µM for MAO-B) [1].
Compound 1: MAO-B 1.21 µM, MAO-A 6.47 µM, selectivity 5.35
| Evidence Dimension | MAO-B Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 1.21 µM (reversible, competitive Ki = 0.248 µM) |
| Comparator Or Baseline | Selegiline (standard MAO-B inhibitor) IC50 ≈ 0.5-1 µM |
| Quantified Difference | Piloquinone IC50 is within the same order of magnitude as selegiline, establishing it as a potent MAO-B inhibitor |
| Conditions | Human recombinant MAO-B enzyme assay, spectrophotometric method, 37°C, pH 7.4 |
Why This Matters
Demonstrates piloquinone's viability as a potent, reversible MAO-B inhibitor lead for Parkinson's and Alzheimer's disease research, offering a microbial-derived alternative to synthetic selegiline.
- [1] Lee, H. W., et al. (2017). Potent Inhibition of Monoamine Oxidase B by a Piloquinone from Marine-Derived Streptomyces sp. CNQ-027. *Journal of Microbiology and Biotechnology*, 27(4), 785-790. View Source
- [2] Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. *British Journal of Pharmacology*, 147(S1), S287-S296. View Source
